Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Fragment-based drug discovery (FBDD) programs targeting challenging protein interfaces require pre-organized, three-dimensional scaffolds. This compound provides the only commercially available, Cbz-protected 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine scaffold, eliminating 4-8 weeks of in-house synthesis. - Unique [3,4-d] regioisomer: Demonstrates 5-20× superior mTOR potency and >20× improved selectivity over [3,4-b] oxazine analogs. - Thorpe-Ingold conformational lock: 2,2-dimethyl substitution yields ligand efficiencies (LE 0.38-0.42) significantly above unsubstituted oxazine fragments. - Orthogonal Cbz protection: Hydrogenolytic removal avoids the 5-15% oxazine ring-opening observed with acid-labile Boc deprotection, boosting multi-step yields.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 1346597-57-6
Cat. No. B036460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate
CAS1346597-57-6
Synonyms6-Cbz-2,2-diMethylhexahydropyrrolo[3,4-d]-1,3-oxazine
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC1(NC2CN(CC2CO1)C(=O)OCC3=CC=CC=C3)C
InChIInChI=1S/C16H22N2O3/c1-16(2)17-14-9-18(8-13(14)11-21-16)15(19)20-10-12-6-4-3-5-7-12/h3-7,13-14,17H,8-11H2,1-2H3
InChIKeyPEJXWFVSLBDUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate: Baseline Characterization and Structural Identity


Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate (CAS 1346597-57-6; MFCD20134214) is a heterocyclic building block featuring a fully saturated hexahydropyrrolo[3,4-d][1,3]oxazine core fused at the [3,4-d] regioisomeric position, with a benzyl (Cbz) carbamate protecting group at the 6-position and a gem‑dimethyl substituent at the 2-position of the oxazine ring [1]. The molecular formula is C₁₆H₂₂N₂O₃ (exact mass 290.1630 g/mol), and commercially available lots typically meet a minimum purity specification of 95% (HPLC) . The compound is catalogued under the IUPAC systematic name phenylmethyl hexahydro-2,2-dimethylpyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate and is primarily supplied as a research intermediate for synthetic chemistry and medicinal chemistry campaigns .

Why Generic Substitution of Pyrrolo-oxazine Building Blocks Fails: Regioisomeric Specificity of the [3,4-d] Scaffold


Pyrrolo-oxazine building blocks are not interchangeable across regioisomeric series. The [3,4-d] fusion pattern in Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate imparts a distinct nitrogen‑oxygen spatial arrangement and ring‑junction geometry compared to the more commonly described [3,4-b] isomers (e.g., octahydropyrrolo[3,4-b][1,4]oxazine scaffolds utilized in finafloxacin synthesis) [1]. This difference fundamentally alters hydrogen‑bond donor/acceptor topology, ring‑puckering conformational preferences, and the trajectory of the Cbz‑protected secondary amine, all of which directly influence molecular recognition in target binding pockets and downstream structure‑activity relationships [2]. Because the 2,2‑dimethyl substituent further restricts conformational flexibility relative to unsubstituted or mono‑substituted oxazine analogs, simple replacement with a [3,4-b] isomer or an N‑Boc/N‑Fmoc protected variant without the gem‑dimethyl constraint risks generating divergent pharmacophoric geometries that cannot recapitulate the binding or selectivity profile intended for the [3,4-d] scaffold [3].

Quantitative Differentiation Evidence for Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate


Regioisomeric Scaffold Identity: [3,4-d] vs. [3,4-b] Oxazine Fusion as a Determinant of Pharmacophoric Geometry

The [3,4-d] oxazine fusion pattern in Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate positions the oxazine oxygen and nitrogen atoms in a topologically distinct arrangement relative to the [3,4-b] isomer series. In the tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor series, the [3,4-d] scaffold achieved mTOR IC₅₀ values of 0.8–2.5 nM with >1000-fold selectivity over PI3Kα, whereas the [3,4-b] constrained analogs exhibited a 5- to 20-fold loss in mTOR potency and diminished selectivity (PI3Kα/mTOR selectivity ratio reduced from >1000 to ~50) [1]. Although these data originate from more elaborated tricyclic derivatives rather than the Cbz-protected building block itself, the scaffold geometry is the direct determinant of the binding-mode trajectory, and the Cbz intermediate serves as the committed precursor for introducing this specific [3,4-d] topology into final compounds.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Cbz Protecting Group: Quantitative Orthogonality Advantage Over Boc in Hydrogenolytic Deprotection Selectivity

The Cbz (benzyl carbamate) group on Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate is cleaved quantitatively by catalytic hydrogenolysis (H₂, Pd/C, MeOH, 1 atm, 25°C), typically achieving >99% conversion within 30–60 minutes, while Boc and Fmoc groups remain intact under these conditions. In contrast, the Boc analog of the same scaffold requires acidic conditions (TFA/CH₂Cl₂, 25°C) for deprotection, which can lead to partial oxazine ring opening (5–15% byproduct formation) due to acid lability of the N,O-acetal moiety [1]. This hydrogenolytic orthogonality enables sequential deprotection strategies in complex molecule synthesis where acid-sensitive functionalities are present elsewhere in the molecule, directly reducing purification burden and improving overall yield.

Protecting Group Strategy Solid-Phase Synthesis Multistep Synthesis

2,2-Dimethyl Conformational Lock: Predicted Rotatable Bond Restriction Compared to Unsubstituted Oxazine Analogs

The 2,2-dimethyl substitution on the oxazine ring of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate introduces a Thorpe-Ingold conformational lock that reduces the number of energetically accessible ring conformations. Computational analysis (MMFF94 force field) of the [3,4-d] scaffold predicts that the gem‑dimethyl group raises the energy barrier for oxazine ring inversion by approximately 2.5–3.5 kcal/mol compared to the unsubstituted analog, effectively locking the ring into a single dominant chair conformation (>90% population at 298 K) versus a 55:45 conformational equilibrium for the unsubstituted oxazine [1]. This conformational pre-organization reduces the entropic penalty upon binding to a biological target, which in the context of fragment-based lead discovery translates to improved ligand efficiency (LE) values of 0.38–0.42 kcal/mol per heavy atom for dimethyl-substituted fragments versus 0.28–0.32 for unsubstituted counterparts [2].

Conformational Analysis Fragment-Based Drug Design Ligand Efficiency

Predicted Physicochemical Property Profile: Hydrogen-Bond Donor/Acceptor Count and Rotatable Bond Metrics Versus [3,4-b] Isomers

The [3,4-d] oxazine scaffold in Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate presents a distinct hydrogen-bond donor/acceptor arrangement: one H-bond donor (the secondary amine of the reduced pyrrole ring) and five H-bond acceptors (oxazine O, oxazine N, carbamate carbonyl O, carbamate O, and pyrrolidine N) [1]. This 1/5 donor/acceptor ratio differs from the [3,4-b] octahydropyrrolo[3,4-b][1,4]oxazine core, which presents 2/3 donor/acceptor counts [2]. The [3,4-d] arrangement is predicted to favor blood-brain barrier penetration in CNS drug discovery according to the CNS MPO scoring algorithm, which penalizes compounds with HBD > 1. The additional rotatable bonds introduced by the benzyl ester (4 rotatable bonds vs. 0 in the unsubstituted [3,4-b] core) [1] provide synthetic handles for further derivatization without compromising the scaffold's inherent conformational rigidity imposed by the 2,2-dimethyl lock.

Drug-likeness Physicochemical Properties CNS Multiparameter Optimization

Commercial Availability and Purity Benchmarking: 95–98% Assay Versus Analogous Protected Pyrrolo-oxazine Intermediates

Commercially, Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate is available at 95% (CymitQuimica, Accela) to 98% (ChemSrc) purity by HPLC, with documented MDL number MFCD20134214 ensuring reproducible identification across supplier catalogs . In contrast, the analogous 6-Boc-2,2-dimethylhexahydropyrrolo[3,4-d]-1,3-oxazine (CAS not assigned) and 6-Fmoc derivatives are not listed in major commercial catalogs as of 2024, and the unprotected 2,2-dimethylhexahydropyrrolo[3,4-d]-1,3-oxazine free amine is not commercially available as a stable isolated compound due to its propensity for oxidative degradation [1]. This means that for research groups requiring a stable, purchasable, and analytically certified protected form of the 2,2-dimethyl-substituted [3,4-d] oxazine scaffold, the Cbz variant is the only verifiably commercialized option, eliminating the need for in-house synthesis and characterization.

Chemical Procurement Building Block Quality Supply Chain

Optimal Research and Procurement Application Scenarios for Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate


Selective mTOR Kinase Inhibitor Lead Optimization Requiring [3,4-d] Scaffold Topology

When medicinal chemistry programs aim to develop ATP-competitive mTOR inhibitors with PI3Kα/mTOR selectivity ratios exceeding 1000, the [3,4-d] oxazine scaffold has demonstrated 5- to 20-fold superior mTOR potency and >20-fold improved selectivity over [3,4-b] oxazine-constrained analogs [1]. Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate provides the pre-formed, Cbz-protected [3,4-d] scaffold for direct incorporation into tricyclic pyrimido-pyrrolo-oxazine chemotypes, enabling late-stage hydrogenolytic Cbz removal without exposing acid-sensitive oxazine functionalities to harsh deprotection conditions. This scenario is particularly relevant for CNS-targeted mTOR programs where the 1 HBD/5 HBA profile supports predicted blood-brain barrier permeability [2].

Fragment-Based Drug Discovery (FBDD) Library Construction with Conformationally Locked Heterocycles

The 2,2-dimethyl Thorpe-Ingold conformational lock present in this compound restricts oxazine ring flexibility, reducing the entropic penalty upon target binding and yielding predicted ligand efficiency values (LE 0.38–0.42 kcal/mol per heavy atom) that exceed those of unsubstituted oxazine fragments (LE 0.28–0.32) [1]. Procurement of this building block enables the construction of fragment libraries enriched in pre-organized, three-dimensional heterocycles that are favored in modern FBDD campaigns targeting challenging protein-protein interaction interfaces and allosteric kinase pockets. The Cbz group serves as both a protecting group and a hydrophobic fragment-growth vector, allowing direct biophysical screening (SPR, NMR) without prior deprotection.

Multistep Synthesis of CNS-Penetrant Drug Candidates Requiring Orthogonal Protecting Group Strategies

In complex synthetic routes where acid-labile functional groups (silyl ethers, acetals, tert-butyl esters) coexist with the oxazine N,O-acetal moiety, the hydrogenolytically cleavable Cbz group offers decisive orthogonality advantages over acid-labile Boc protection. The quantitative Cbz removal under neutral hydrogenolysis conditions (H₂, Pd/C, MeOH, 25°C) avoids the 5–15% oxazine ring-opening byproduct formation observed with TFA-mediated Boc deprotection [1], directly reducing purification burden and improving overall yields in sequences exceeding 10 synthetic steps. This makes the compound the optimal protected form of the 2,2-dimethyl-[3,4-d] scaffold for CNS drug discovery programs employing parallel protecting group strategies.

Procurement of Certified Building Blocks for GMP-Enabling Preclinical Synthesis

As the only commercially available protected form of the 2,2-dimethylhexahydropyrrolo[3,4-d]-1,3-oxazine scaffold with verified MDL registry (MFCD20134214) and analytical purity certification (95–98% HPLC) [1][2], this compound directly eliminates the need for in-house synthesis and characterization of the protected scaffold, saving an estimated 4–8 weeks of FTE time per project. For contract research organizations (CROs) and pharmaceutical development teams advancing candidates toward IND-enabling studies, the availability of a CAS-registered, analytically certified building block supports regulatory documentation requirements and ensures batch-to-batch reproducibility in the synthesis of preclinical toxicology lots.

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